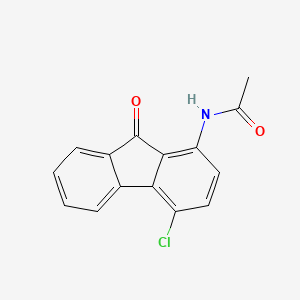
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is a chemical compound with the molecular formula C15H10ClNO2 It is a derivative of fluorenone, characterized by the presence of a chloro group at the 4-position and an acetamide group at the 1-position of the fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide typically involves the acylation of 4-chloro-9H-fluoren-9-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenol derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(9-Oxo-9H-fluoren-1-yl)-acetamide: Similar structure but lacks the chloro group.
N-(9-Isopropyl-9H-fluoren-2-yl)-acetamide: Contains an isopropyl group instead of a chloro group.
N-(9-Ethyl-9H-fluoren-2-yl)-acetamide: Contains an ethyl group instead of a chloro group.
Uniqueness
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also contribute to its antimicrobial and anticancer properties .
Propiedades
Número CAS |
16304-68-0 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
N-(4-chloro-9-oxofluoren-1-yl)acetamide |
InChI |
InChI=1S/C15H10ClNO2/c1-8(18)17-12-7-6-11(16)13-9-4-2-3-5-10(9)15(19)14(12)13/h2-7H,1H3,(H,17,18) |
Clave InChI |
BOBGLLIZADGUGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=C(C=C1)Cl)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


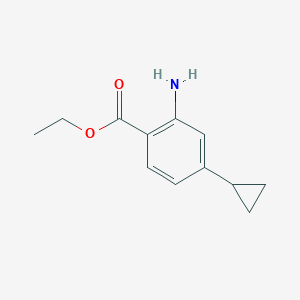

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
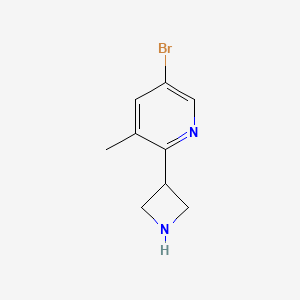
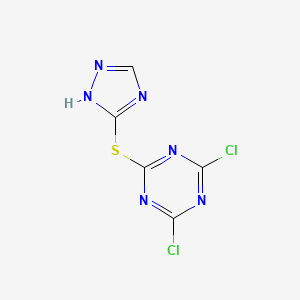
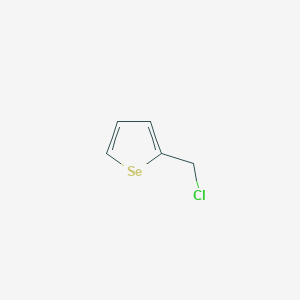
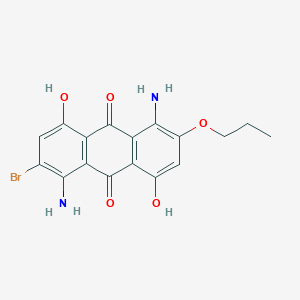
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
ruthenium(II)](/img/structure/B15249399.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
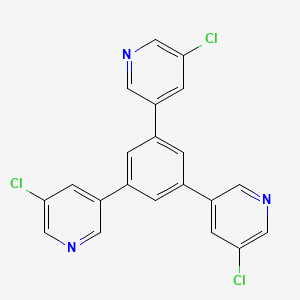
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)

